molecular formula C21H25NO4 B5140464 butyl 4-[(3-propoxybenzoyl)amino]benzoate

butyl 4-[(3-propoxybenzoyl)amino]benzoate

Cat. No. B5140464
M. Wt: 355.4 g/mol
InChI Key: XKRTUGBEUPIFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(3-propoxybenzoyl)amino]benzoate, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of butyl 4-[(3-propoxybenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It also exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation. In addition, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

Butyl 4-[(3-propoxybenzoyl)amino]benzoate has several advantages for use in laboratory experiments. It is a synthetic compound that is readily available and relatively easy to synthesize. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also limitations to its use. This compound has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on butyl 4-[(3-propoxybenzoyl)amino]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. In addition, future research could focus on the development of new synthetic analogs of this compound with improved biological activity and pharmacokinetic properties.

Synthesis Methods

Butyl 4-[(3-propoxybenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-propoxybenzoic acid with butylamine, followed by the addition of 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amine. The final step involves the reaction of the amine with 4-(dimethylamino)pyridine and butyl chloroformate to yield this compound.

Scientific Research Applications

Butyl 4-[(3-propoxybenzoyl)amino]benzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

butyl 4-[(3-propoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-5-14-26-21(24)16-9-11-18(12-10-16)22-20(23)17-7-6-8-19(15-17)25-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRTUGBEUPIFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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